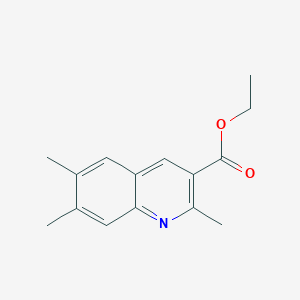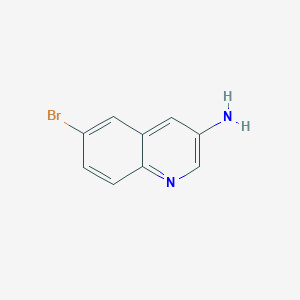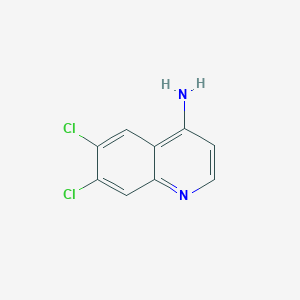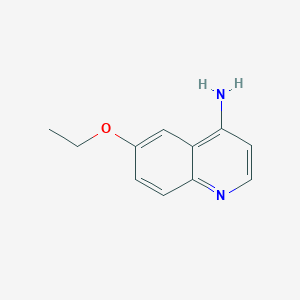![molecular formula C13H19NO B1341419 3-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-94-2](/img/structure/B1341419.png)
3-[(4-Methylphenoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenoxy)methyl]piperidine is a compound with the molecular formula C13H19NO . It is used as a reactant for the synthesis of phenylpropenamide derivatives for anti-hepatitis B virus activity and CB2 receptor agonists for the treatment of chronic pain .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidines has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include multi-enzymatic and chemo-enzymatic methods that allow the preparation of piperidines with three chirality centres in only two steps from achiral diketoester precursors .Molecular Structure Analysis
The molecular weight of this compound is 205.3 . The structure of piperidine, a six-membered heterocycle, includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
3-Methylpiperidine, a related compound, appears as a colorless liquid with a characteristic odor . It is less dense than water . The refractive index (n20/D) is 1.447, and the boiling point is 125-126 °C/763 mmHg .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of compounds related to 3-[(4-Methylphenoxy)methyl]piperidine often involves complex chemical reactions that are crucial for understanding their molecular structure and potential applications in scientific research. For example, one study described the synthesis and molecular structure of a related compound, showcasing its stabilization by hydrogen bonding and C-H…π interactions. This compound was synthesized through a one-pot three-component reaction, highlighting the intricate chemistry involved in developing such molecules for various applications (Khan et al., 2013).
Chemical Properties and Analytical Methods
The understanding of the physicochemical properties, spectroscopic data, and analytical methods for compounds related to this compound is essential for their application in scientific research. For instance, Paroxetine hydrochloride, a derivative within this chemical family, has been extensively studied for its selective serotonin reuptake inhibitor properties, with comprehensive documentation on its physicochemical characteristics and methods of analysis (Germann et al., 2013).
Crystal Structure Analysis
The analysis of crystal structures provides valuable insights into the potential applications of these compounds in scientific research. A study focused on a picrate salt of a related compound, providing detailed insights into its crystal packing and hydrogen-bond interactions. This analysis is crucial for understanding the interaction mechanisms and stability of such compounds (Jasinski et al., 2009).
Applications in Drug Discovery
Compounds within the this compound family have shown significant promise in drug discovery. For example, new fibrates containing piperidine moieties were synthesized and evaluated for their superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing treatments, highlighting their potential in developing new therapeutic agents (Komoto et al., 2000).
Environmental Applications
The study of the CO2 absorption characteristics of heterocyclic amines, including those related to this compound, reveals their potential environmental applications. Research has shown the enhanced reactivity of cyclic 2° amines over conventional amines, highlighting the role of structural variations in CO2 capture technologies (Robinson et al., 2011).
Mechanism of Action
While the specific mechanism of action for 3-[(4-Methylphenoxy)methyl]piperidine is not explicitly mentioned in the search results, piperidine derivatives are known to have various pharmacological applications . Piperine, a piperidine alkaloid, has been shown to induce apoptosis in A2780 cells in early and late stages .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives, including 3-[(4-Methylphenoxy)methyl]piperidine.
Properties
IUPAC Name |
3-[(4-methylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUMOCURKHGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589365 |
Source


|
| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-94-2 |
Source


|
| Record name | Piperidine, 3-[(4-methylphenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














